N-(3,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(3,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms, and a sulfonamide group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3,4-dimethylaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Uniqueness
N-(3,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C14H13N3O3S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13N3O3S/c1-9-6-7-11(8-10(9)2)17-21(18,19)13-5-3-4-12-14(13)16-20-15-12/h3-8,17H,1-2H3 |
InChI Key |
GNQDYSYHQLYGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)C |
Origin of Product |
United States |
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